Butyl 4-(quinoline-2-thioamido)benzoate
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Overview
Description
Butyl 4-(quinoline-2-thioamido)benzoate is a compound that combines the structural features of quinoline and benzoate. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, while benzoate is a derivative of benzoic acid, commonly used in various chemical syntheses. The combination of these two moieties in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(quinoline-2-thioamido)benzoate typically involves the reaction of 4-aminobenzoic acid with quinoline-2-thiol in the presence of a coupling agent. The reaction is carried out under mild conditions, often using a solvent such as dichloromethane or ethanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost. The final product is subjected to rigorous quality control to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(quinoline-2-thioamido)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2-sulfonic acid derivatives, dihydroquinoline derivatives, and various substituted benzoate derivatives.
Scientific Research Applications
Butyl 4-(quinoline-2-thioamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl 4-(quinoline-2-thioamido)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share structural similarities with Butyl 4-(quinoline-2-thioamido)benzoate and exhibit similar biological activities.
Quinolones: Known for their antibacterial properties, quinolones also share the quinoline core structure.
Benzoate derivatives: These compounds are widely used in various chemical syntheses and have diverse applications.
Uniqueness
This compound is unique due to the combination of the quinoline and benzoate moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
butyl 4-(quinoline-2-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-2-3-14-25-21(24)16-8-11-17(12-9-16)22-20(26)19-13-10-15-6-4-5-7-18(15)23-19/h4-13H,2-3,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBSBCGHMWKVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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